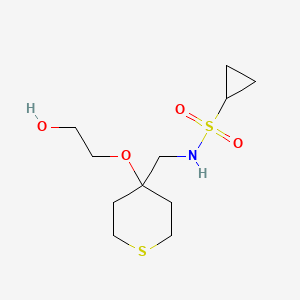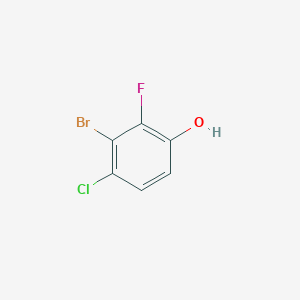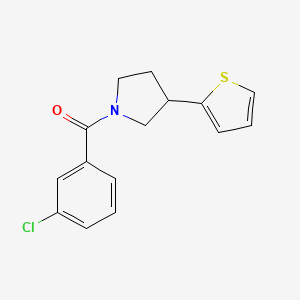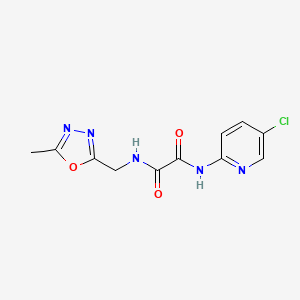
N1-(5-chloropyridin-2-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloropyridin-2-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a chemical compound that has gained attention in recent years due to its potential applications in the field of scientific research. This compound is a member of the oxalamide family and is known for its unique structure and properties. In
Scientific Research Applications
Anticancer Potential
Compounds related to "N1-(5-chloropyridin-2-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide" have been studied for their anticancer properties. For instance, certain 1,2,4-oxadiazoles have been identified as apoptosis inducers through caspase- and cell-based high-throughput screening assays. They exhibit good activity against breast and colorectal cancer cell lines, with some compounds showing in vivo activity in tumor models. The molecular targets for these compounds have been identified, aiding in the discovery of potential anticancer agents (Zhang et al., 2005).
Coordination Chemistry
The synthesis and characterization of copper(II) complexes derived from related oxadiazole compounds have been explored. These complexes exhibit interesting structural properties, including square-pyramidal and distorted octahedral geometries, demonstrating the versatility of oxadiazole derivatives in forming coordination compounds with potential applications in materials science and catalysis (Gómez-Saiz et al., 2002).
Insecticidal Activity
Research on anthranilic diamides analogs containing 1,3,4-oxadiazole rings has shown promising insecticidal activities against certain pests. Structure-activity relationship (SAR) studies and density functional theory (DFT) analyses have helped understand the mechanisms behind their insecticidal properties, providing insights into developing new pest control agents (Qi et al., 2014).
Pharmaceutical Chemistry
The 1,3,4-oxadiazole moiety is significant in pharmaceutical chemistry, known for its incorporation into compounds with a wide range of biological activities. Studies have highlighted the therapeutic potential of 1,3,4-oxadiazole derivatives across various medicinal chemistry applications, including their role in developing novel drugs with diverse bioactivities (Sharma, 2015).
Luminescent Properties
The synthesis of coordination polymers with oxadiazol-pyridine ligands, including isomeric variations, has been investigated. These polymers exhibit solid-state luminescent properties, suggesting their potential use in sensing applications and the development of luminescent materials (Ding et al., 2017).
properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-6-16-17-9(20-6)5-14-10(18)11(19)15-8-3-2-7(12)4-13-8/h2-4H,5H2,1H3,(H,14,18)(H,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYHYFHOVXWNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/no-structure.png)
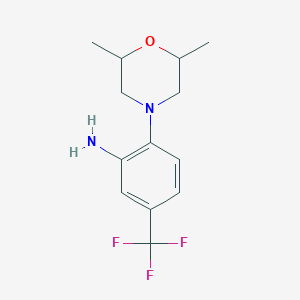
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2773889.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2773892.png)
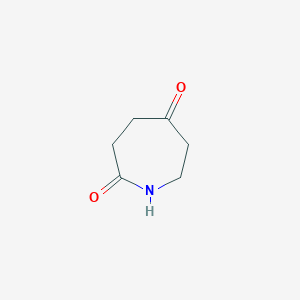

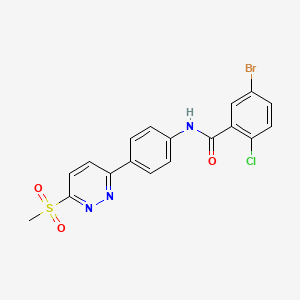
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)
